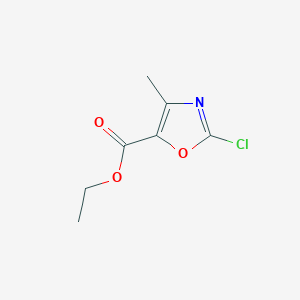

2-氯-4-甲基恶唑-5-甲酸乙酯

描述

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives, which are important in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and their unique photophysical properties .

Synthesis Analysis

The synthesis of ethyl 2-chloro-4-methyloxazole-5-carboxylate and its derivatives can be achieved through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted

科学研究应用

晶体学和分子相互作用

相关化合物 2-氨基恶唑-5-甲酸乙酯的晶体结构研究揭示了乙基恶唑衍生物在理解分子相互作用中的重要性。这些化合物形成由分子间氢键连接的平面片层,说明了 2-氯-4-甲基恶唑-5-甲酸乙酯在晶体学和材料科学中的潜力 (Kennedy, A., Khalaf, A., Suckling, C., & Waigh, R., 2001)。

合成化学

2-氯-4-甲基恶唑-5-甲酸乙酯可用作复杂分子合成中的前体或中间体。例如,它在对映选择性合成中的效用通过生产 2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲基恶唑-5-甲酸甲酯得到证明,展示了它在创建光学纯化合物中的作用 (Magata, T., et al., 2017)。此外,它参与钯催化的(杂)芳基化突出了它在获取(杂)芳基恶唑中的重要性,这对于开发药物和有机材料至关重要 (Verrier, C., Martin, T., Hoarau, C., & Marsais, F., 2008)。

新型化合物开发

对噻唑衍生物的研究,例如 2-氨基-4-甲基噻唑-5-甲酸乙酯衍生物的合成和抗菌研究,强调了 2-氯-4-甲基恶唑-5-甲酸乙酯在药物化学中的作用。这些研究侧重于分子的修饰以探索构效关系,展示了其在开发新的抗菌剂中的潜力 (Desai, N., Bhatt, N., & Joshi, S., 2019)。

安全和危害

属性

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSAAHINIUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509802 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78451-11-3 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)